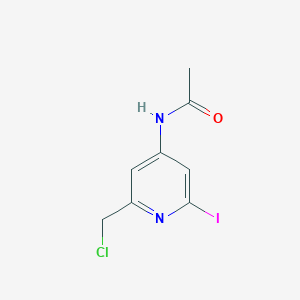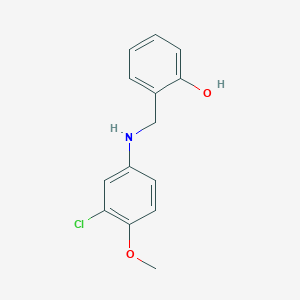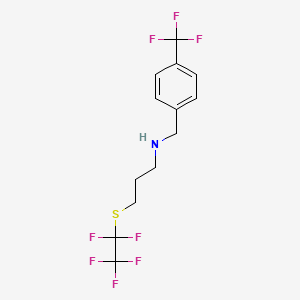
(3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine is a complex organic compound characterized by the presence of both pentafluoroethylsulfanyl and trifluoromethyl groups. These fluorinated groups impart unique chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine typically involves multiple steps. One common approach is to start with the preparation of the intermediate (3-Pentafluoroethylsulfanyl-propyl)-amine, which is then reacted with 4-trifluoromethyl-benzyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, triethylamine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets. The fluorinated groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (3-Pentafluoroethylsulfanyl-propyl)-carbamic acid benzyl ester
- Benzyl {3-[(pentafluoroethyl)sulfanyl]propyl}carbamate
Uniqueness
Compared to similar compounds, (3-Pentafluoroethylsulfanyl-propyl)-(4-trifluoromethyl-benzyl)-amine stands out due to the presence of both pentafluoroethylsulfanyl and trifluoromethyl groups. This unique combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13F8NS |
|---|---|
Molecular Weight |
367.30 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethylsulfanyl)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine |
InChI |
InChI=1S/C13H13F8NS/c14-11(15,16)10-4-2-9(3-5-10)8-22-6-1-7-23-13(20,21)12(17,18)19/h2-5,22H,1,6-8H2 |
InChI Key |
VVHNTFMUGTYAAS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCSC(C(F)(F)F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2,5-dicarboxylate](/img/structure/B14860577.png)
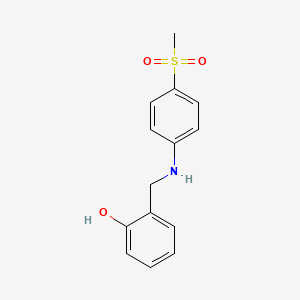
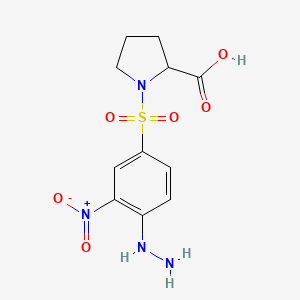
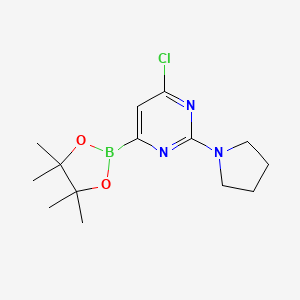

![tert-butyl (4S)-5-fluoro-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B14860587.png)
![tert-butyl (2E)-[(2-chloropyridin-3-yl)sulfonyl][(4-methylphenyl)hydrazono]acetate](/img/structure/B14860596.png)
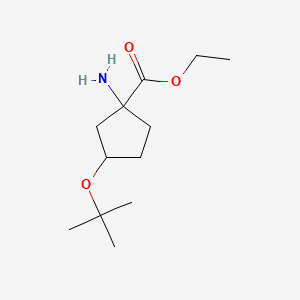
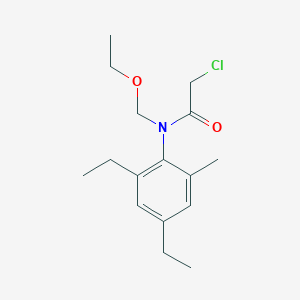
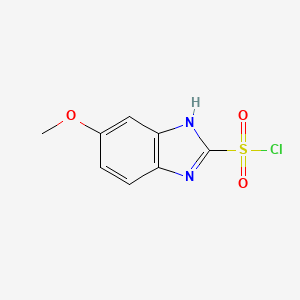
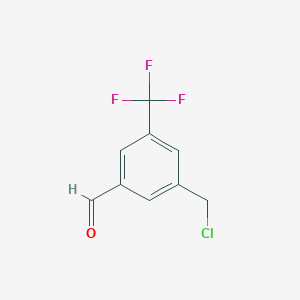
![Tert-butyl [2-(acetylamino)-6-formylpyridin-4-YL]methylcarbamate](/img/structure/B14860637.png)
